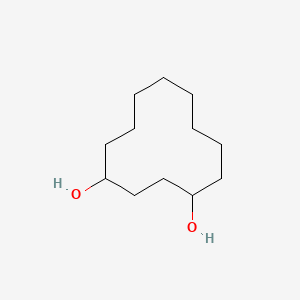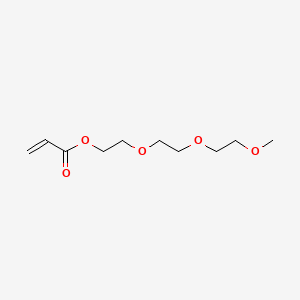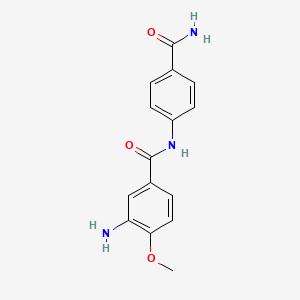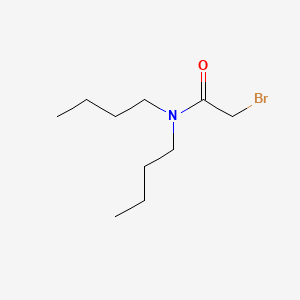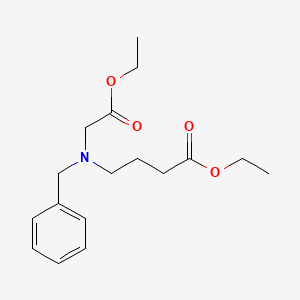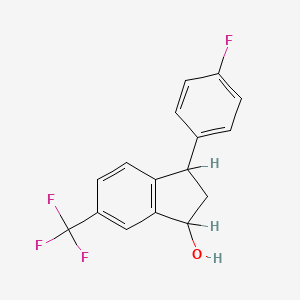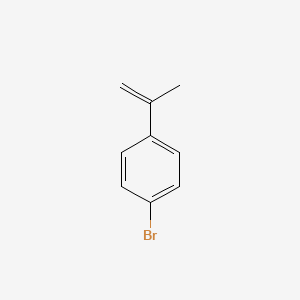
p-Bromo-alpha-methylstyrene
概要
説明
P-Bromo-alpha-methylstyrene (PBAMS) is an aromatic compound with a molecular formula of C8H9Br. It is a colorless liquid with a boiling point of 144 °C and a melting point of -45 °C. PBAMS is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
科学的研究の応用
Controlled Cationic Polymerization
Specific Scientific Field
Polymer Chemistry
Summary of the Application
p-Bromo-alpha-methylstyrene is used in the cationic polymerization of p-methylstyrene. This process is initiated by 1-chloro-1-(4-methylphenyl)-ethane (p-MeStCl)/tin tetrachloride (SnCl4) in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][NTf2]) IL at −25 °C .
Methods of Application or Experimental Procedures
The cationic polymerization of p-methylstyrene is initiated by p-MeStCl/SnCl4 in [Bmim][NTf2] IL at −25 °C. The ionic environment and high polarity of the IL are favorable for the polarization of the initiator and monomer and facilitate the controllability .
Results or Outcomes
The gel permeation chromatography (GPC) trace of the poly(p-methylstyrene) changes from bimodal in dichloromethane (CH2Cl2) to unimodal in IL, and polydispersities Mw/Mn of the polymer in IL showed narrower (1.40–1.59). The reaction rate and heat release rate were milder in IL .
Aqueous Cationic Polymerization
Summary of the Application
p-Bromo-alpha-methylstyrene is used in the aqueous cationic polymerization of p-methylstyrene. This process is initiated by a CumOH/B(C6F5)3/Et2O system through suspension and emulsion methods .
Methods of Application or Experimental Procedures
Several types of surfactants were used, including the cationic surfactant CTAB, non-ionic surfactant NP-40, and anionic surfactant SDBS. The influences of initiator concentration and temperature on polymerization were investigated .
Results or Outcomes
Initiator activity was positively correlated with temperature unlike in traditional cationic polymerization. Gaussian 09W simulation software was used to calculate and optimize changes in the bond lengths and angles of B(C6F5)3 after ether was added to the system .
Organic Thin Film Transistors
Specific Scientific Field
Materials Science and Electronics
Summary of the Application
p-Bromo-alpha-methylstyrene is used as a polymer additive for organic thin film transistors. It has been extensively studied for its capability to improve semiconductor crystallization, reduce bulk crystal misorientation, induce phase segregation, enhance morphological uniformity, and boost electrical performance of organic thin film transistors and organic electronic devices .
Methods of Application or Experimental Procedures
Poly(α-methyl styrene) (PαMS) is mixed with various solution-processed small-molecular organic semiconductors including 6,13-bis (triisopropylsilylethynyl) pentacene (TIPS pentacene) and 2,8-difluoro-5,11-bis (triethylsilylethynyl)anthradithiophene (diF - TESADT) .
Results or Outcomes
The addition of PαMS to the organic semiconductors improved their crystallization and mobility, leading to high-performance organic electronic applications .
Aqueous Cationic Polymerization
Results or Outcomes
Initiator activity was positively correlated with temperature unlike in traditional cationic polymerization .
特性
IUPAC Name |
1-bromo-4-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVFUFNUTOTCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394285 | |
| Record name | p-bromo-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Bromo-alpha-methylstyrene | |
CAS RN |
6888-79-5 | |
| Record name | p-bromo-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(prop-1-en-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1608336.png)
![[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid](/img/structure/B1608338.png)
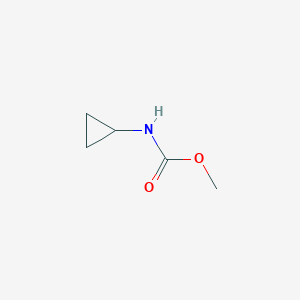
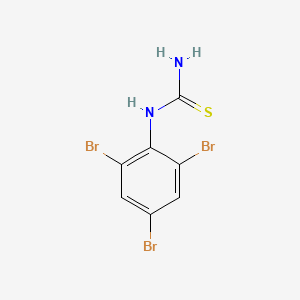
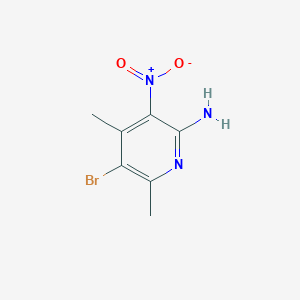
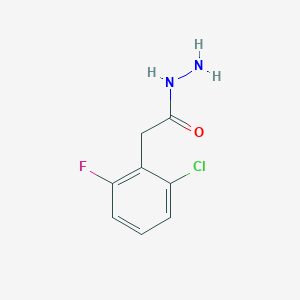
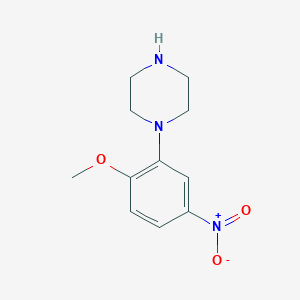
![2,4-dichloro-5-[(3-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B1608349.png)
